

Physicochemical properties of 2-Bromo-5-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-methoxypyridin-4-amine

Cat. No.: B1381558

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Bromo-5-methoxypyridin-4-amine**

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of discovery, particularly within pharmaceutical and agrochemical research. Among these, substituted pyridines are of paramount importance. This guide provides an in-depth technical overview of **2-Bromo-5-methoxypyridin-4-amine** (CAS No. 1417644-40-6), a highly functionalized pyridine derivative. Its strategic arrangement of a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amine group makes it a valuable intermediate for constructing complex molecular architectures.^[1]

This document is structured to provide researchers, medicinal chemists, and process development scientists with a comprehensive understanding of this compound's core properties, analytical characterization, handling protocols, and synthetic potential. The insights herein are grounded in established chemical principles and data from authoritative sources to ensure scientific integrity and practical utility.

Compound Identification and Molecular Structure

Unambiguous identification is the first critical step in any research workflow. **2-Bromo-5-methoxypyridin-4-amine** is defined by the following key identifiers.

- Chemical Name: **2-Bromo-5-methoxypyridin-4-amine**
- CAS Number: 1417644-40-6[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₆H₇BrN₂O[\[1\]](#)[\[2\]](#)
- Molecular Weight: 203.04 g/mol [\[1\]](#)[\[4\]](#)

The compound's structure, featuring a pyridine ring substituted at the 2, 4, and 5 positions, is the source of its chemical reactivity and utility. The bromine atom at the 2-position is susceptible to displacement and is ideally positioned for various cross-coupling reactions. The amino group at the 4-position and the methoxy group at the 5-position act as key modulating elements and pharmacophoric features.

Caption: Molecular structure of **2-Bromo-5-methoxypyridin-4-amine**.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from reaction kinetics to formulation and bioavailability. The available data for **2-Bromo-5-methoxypyridin-4-amine** are summarized below.

Property	Value	Significance in Drug Development
Molecular Weight	203.04 g/mol [1] [4]	Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.
Boiling Point	340.4 ± 37.0 °C (at 760 mmHg) [1]	Indicates low volatility and thermal stability, suitable for reactions requiring elevated temperatures.
Density	1.622 ± 0.06 g/cm³ [1]	Useful for process calculations, including solvent requirements and reactor volume estimations.
Purity	>95% (typical) [3]	High purity is essential for avoiding side reactions and ensuring reproducible experimental outcomes.
Physical Form	Solid (predicted based on isomers)	Affects handling, weighing, and dissolution procedures.

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are non-negotiable in scientific research. While specific spectral data for this exact CAS number is not widely published, a robust analytical profile can be predicted based on its structure and data from closely related analogues. A multi-technique approach is recommended for unambiguous characterization.[\[5\]](#)

Predicted ^1H and ^{13}C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation. For **2-Bromo-5-methoxypyridin-4-amine**, the expected NMR signals in a solvent like DMSO-d₆ would be:

- ^1H NMR:

- A singlet for the C3-H proton.
- A singlet for the C6-H proton.
- A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.
- A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.

- ¹³C NMR:
 - Six distinct signals for the six carbon atoms in the molecule.
 - The carbon bearing the bromine (C2) would be shifted downfield.
 - The carbon bearing the methoxy group (C5) would be significantly downfield.
 - A signal for the methyl carbon of the methoxy group around 55-60 ppm.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.

- Expected M/Z: An electrospray ionization (ESI) mass spectrum would show a protonated molecular ion [M+H]⁺ at approximately 203.0 and 205.0, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This characteristic isotopic pattern is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

- Expected Peaks:
 - N-H stretching for the primary amine group (~3300-3500 cm⁻¹).
 - C-H stretching for aromatic and methyl groups (~2850-3100 cm⁻¹).
 - C=C and C=N stretching in the aromatic pyridine ring (~1500-1600 cm⁻¹).
 - C-O stretching for the methoxy ether (~1050-1250 cm⁻¹).

Experimental Protocols for Characterization

To ensure the identity and purity of **2-Bromo-5-methoxypyridin-4-amine**, a systematic workflow should be employed.

Caption: Standard workflow for the analytical validation of a chemical reagent.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- **Rationale:** HPLC is the gold standard for determining the purity of a non-volatile organic compound. A UV detector is suitable due to the aromatic nature of the pyridine ring.
- **Methodology:**
 - **Preparation:** Prepare a stock solution of the compound at ~1 mg/mL in a mixture of acetonitrile and water.
 - **Column:** Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - **Mobile Phase:**
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in Acetonitrile
 - **Gradient:** Run a linear gradient from 5% B to 95% B over 15 minutes.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** Monitor at 254 nm.
 - **Analysis:** The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining compound integrity. While a specific Safety Data Sheet (SDS) for **2-Bromo-5-methoxypyridin-4-amine** is not readily

available, data from the closely related isomer, 5-Bromo-4-methoxypyridin-2-amine, provides a strong basis for a conservative safety assessment.[4]

Potential Hazards (based on isomer data):

- H302: Harmful if swallowed.[4]
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Recommended Precautions:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation.[1]

Applications in Organic Synthesis

The true value of **2-Bromo-5-methoxypyridin-4-amine** lies in its role as a versatile synthetic intermediate.[1] The bromine atom at the 2-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

This scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, such as:

- Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, enabling the introduction of various aryl or alkyl groups.

- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of more complex diamine structures.
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

These reactions allow chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, accelerating the discovery of novel therapeutic agents.

Conclusion

2-Bromo-5-methoxypyridin-4-amine is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its combination of a reactive bromide, an amino group, and a methoxy group on a pyridine core provides a rich platform for chemical diversification. This guide has consolidated its known physicochemical properties, provided a framework for its analytical characterization, and outlined essential safety and handling procedures. By leveraging this information, researchers can confidently and effectively incorporate this valuable intermediate into their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-methoxypyridin-4-amine [myskinrecipes.com]
- 2. 2-Bromo-5-methoxypyridin-4-amine - CAS:1417644-40-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-bromo-5-methoxypyridin-4-amine - Anichem [anichemllc.com]
- 4. 5-Bromo-4-methoxypyridin-2-amine | C₆H₇BrN₂O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- To cite this document: BenchChem. [Physicochemical properties of 2-Bromo-5-methoxypyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1381558#physicochemical-properties-of-2-bromo-5-methoxypyridin-4-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com